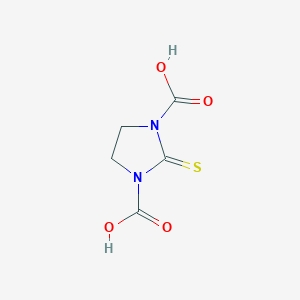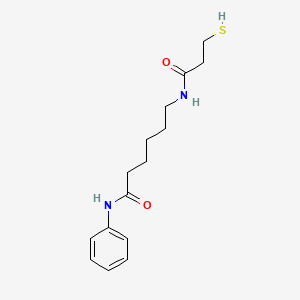
N-Phenyl-6-(3-sulfanylpropanamido)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-6-(3-sulfanylpropanamido)hexanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a hexanamide chain, and a sulfanylpropanamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-6-(3-sulfanylpropanamido)hexanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Hexanamide Backbone: The initial step involves the preparation of the hexanamide backbone through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a phenylboronic acid with the hexanamide derivative in the presence of a palladium catalyst.
Addition of the Sulfanylpropanamido Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-6-(3-sulfanylpropanamido)hexanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
N-Phenyl-6-(3-sulfanylpropanamido)hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of N-Phenyl-6-(3-sulfanylpropanamido)hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function . Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylhexanamide: Lacks the sulfanylpropanamido group, making it less reactive in certain chemical reactions.
N-Phenyl-6-(3-hydroxypropanamido)hexanamide: Contains a hydroxy group instead of a sulfanyl group, leading to different reactivity and biological activity.
Uniqueness
N-Phenyl-6-(3-sulfanylpropanamido)hexanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Propriétés
Numéro CAS |
824970-12-9 |
|---|---|
Formule moléculaire |
C15H22N2O2S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
N-phenyl-6-(3-sulfanylpropanoylamino)hexanamide |
InChI |
InChI=1S/C15H22N2O2S/c18-14(10-12-20)16-11-6-2-5-9-15(19)17-13-7-3-1-4-8-13/h1,3-4,7-8,20H,2,5-6,9-12H2,(H,16,18)(H,17,19) |
Clé InChI |
ATNBAEFZGVUQFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)
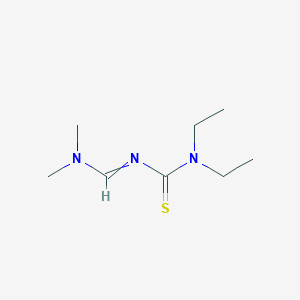
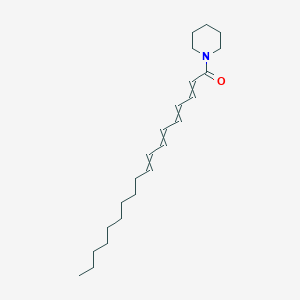
![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
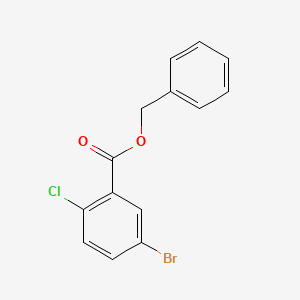
![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine](/img/structure/B14222549.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)
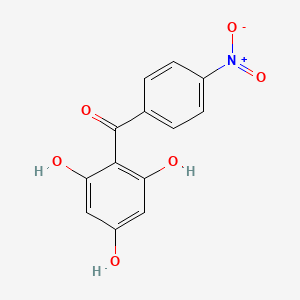
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
